2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride
Overview
Description
Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, including 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride, are renowned for their antimicrobial, antifungal, and anticancer properties. They serve as a foundation for synthesizing various pharmaceuticals and are crucial in developing novel therapeutic agents. Imidazole and its derivatives are employed in manufacturing antifungal drugs such as ketoconazole and clotrimazole, highlighting their significance in treating fungal infections and their potential as antimicrobial agents. The versatility of the imidazole moiety, allowing for various substitutions, facilitates the exploration of novel compounds with enhanced pharmacokinetics and efficacy in combating microbial resistance (A Literature Review on Antimicrobial Activities of Imidazole, 2022).
Anticancer Activities of Imidazole Derivatives
The anticancer potential of imidazole derivatives is a significant area of interest. These compounds, including this compound, have been investigated for their ability to inhibit the proliferation of cancer cells. Research into imidazole derivatives such as bis(2-chloroethyl)amino derivatives and 4-nitro-5-thioimidazole showcases their promise in the synthesis of new antitumor drugs. The structure-activity relationship studies of these derivatives are crucial for identifying compounds with potent anticancer properties, offering insights into their mechanism of action and therapeutic potential (Imidazole derivatives and their antitumor activity, 2009).
Role in Corrosion Inhibition
Beyond biomedical applications, imidazole derivatives, including this compound, are studied for their role as corrosion inhibitors. Their unique chemical structure, featuring a 5-membered heterocyclic ring with nitrogen atoms, makes them effective in adsorbing onto metal surfaces, thus preventing corrosion. This application is particularly relevant in the petroleum industry, where imidazole derivatives are used to protect infrastructure and equipment (Corrosion inhibition by imidazoline and imidazoline derivatives: a review, 2023).
Mechanism of Action
Target of Action
The primary targets of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride are cancer cells, specifically A549, MDA-MB-231, A375, and HCT116 . These cells are involved in various types of cancer, including lung cancer, breast cancer, skin cancer, and colorectal cancer .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . The presence of a hydroxyl group on position 2 at the phenyl of hydrazone is necessary for its anticancer activity . The addition of another hydroxyl group on the 4th position can increase the inhibitory activity . An electron-withdrawing substituent at position 4 on the phenyl ring of 2-phenoxylbenzimidazole is favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .
Biochemical Pathways
It is known that the compound has a significant impact on the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of proliferation in various cancer cells . This leads to a decrease in the growth of these cancer cells, thereby exhibiting its anticancer activity .
Biochemical Analysis
Biochemical Properties
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzymatic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may further influence its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its cellular uptake and distribution. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct its localization, thereby modulating its activity and interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUCNCCCJCMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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